molecular formula C8H11ClFN B12059288 (2R)-2-fluoro-2-phenylethanamine;hydrochloride CAS No. 127708-38-7

(2R)-2-fluoro-2-phenylethanamine;hydrochloride

Cat. No.: B12059288
CAS No.: 127708-38-7
M. Wt: 175.63 g/mol
InChI Key: ULMDYGAIJJWADH-QRPNPIFTSA-N
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Description

(2R)-2-fluoro-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a fluorine atom attached to the second carbon of the ethylamine chain, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-fluoro-2-phenylethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl cyanide and fluoroethanol.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the desired product.

    Purification: The product is then purified using recrystallization techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:

    Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled temperatures and pressures.

    Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-fluoro-2-phenylethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

(2R)-2-fluoro-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-fluoro-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.

    Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: Lacks the fluorine atom, making it less potent in certain applications.

    2-Fluoroamphetamine: Similar structure but with different pharmacological properties.

    Fluoxetine: A well-known antidepressant with a similar fluorine substitution but different overall structure.

Uniqueness

(2R)-2-fluoro-2-phenylethanamine;hydrochloride is unique due to its specific fluorine substitution, which enhances its stability and interaction with biological targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

127708-38-7

Molecular Formula

C8H11ClFN

Molecular Weight

175.63 g/mol

IUPAC Name

(2R)-2-fluoro-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1

InChI Key

ULMDYGAIJJWADH-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)F.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CN)F.Cl

Origin of Product

United States

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